Acetamide, N-(2,5-dihydro-5-oxo-2-furanyl)-
Overview
Description
Acetamide, N-(2,5-dihydro-5-oxo-2-furanyl)-, is a compound that has been studied for its potential biological activities and structural properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some aspects of its behavior and characteristics.
Synthesis Analysis
The synthesis of related acetamide compounds involves the incorporation of functional groups that can interact with biological targets or contribute to the compound's stability and reactivity. For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with a metal-chelating hydroxamate group, suggests that similar strategies could be employed to synthesize acetamide derivatives with specific functional groups for targeted biological activities .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can significantly influence their biological activity and interaction with other molecules. The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide reveals that the acetamide unit is inclined to the furan ring, which could affect the compound's binding properties and overall stability . This inclination and the presence of hydrogen bonds in the crystal suggest that the molecular structure of Acetamide, N-(2,5-dihydro-5-oxo-2-furanyl)-, would also be crucial in determining its physical and chemical properties.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide group. The presence of a furanyl group in the compound of interest may also contribute to its reactivity, potentially undergoing reactions such as nucleophilic substitution or addition, depending on the surrounding chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the hydrogen bonding observed in the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide suggests that similar compounds, including Acetamide, N-(2,5-dihydro-5-oxo-2-furanyl)-, may exhibit significant solubility in polar solvents and could form stable crystalline structures . The bifurcated acceptor role of the carbonyl oxygen atom indicates potential sites for intermolecular interactions, which could affect the melting point, boiling point, and other thermodynamic properties.
Scientific Research Applications
Nano-Photoinitiator for Polymer Networks : A study synthesized a variant of acetamide for use as a nano-photoinitiator in the preparation of hybrid networks of poly(methyl methacrylate). This application demonstrates improved thermal stability in the polymer/filler network (Batibay et al., 2020).
Crystal Structure Analysis : The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide was investigated, providing insights into molecular interactions and arrangements, useful in materials science and chemistry (Subhadramma et al., 2015).
Synthesis of Oxazolidin Derivatives : N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide was synthesized, demonstrating a methodology for creating novel compounds with potential pharmaceutical applications (Chao, 2008).
Interstellar Medium Studies : Acetamide's formation in the interstellar medium has been studied, with implications for understanding the origins of life and amino acids in space (Foo et al., 2018).
Herbicidal Activity : Synthesis and herbicidal activity of N-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) Acetamide derivatives were examined, indicating potential applications in agriculture (Ming-zhi & Zhong-cheng, 2006).
Carcinogenicity Studies : The role of acetamide metabolites in DNA damage and potential carcinogenicity has been researched, which is crucial for understanding environmental and occupational health risks (Sakano et al., 2004).
Anticancer Activity : Research into 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives showed potential anticancer activity, highlighting therapeutic applications (Horishny et al., 2021).
Chemoselective Acetylation : The use of N-(2-Hydroxyphenyl)acetamide in the chemoselective acetylation of amino groups demonstrates its utility in synthetic chemistry, particularly in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Antifungal Activity : The synthesis and antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds were explored, with some showing promising results against various fungal strains (Gupta & Wagh, 2006).
Molecular Structure Studies : Investigations into the molecular structures of gaseous acetamide and its derivatives provided valuable data for theoretical and computational chemistry (Kimura & Aoki, 1953).
Green Synthesis : Catalytic hydrogenation was used for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in dye production, showcasing environmentally friendly chemical processes (Qun-feng, 2008).
properties
IUPAC Name |
N-(5-oxo-2H-furan-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4(8)7-5-2-3-6(9)10-5/h2-3,5H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSDLVGPEKVWAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017456 | |
Record name | Butenolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(2,5-dihydro-5-oxo-2-furanyl)- | |
CAS RN |
16275-44-8 | |
Record name | N-(2,5-Dihydro-5-oxo-2-furanyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16275-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,5-Dihydro-5-oxo-2-furanyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016275448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetamido-2(5)-furanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butenolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,5-DIHYDRO-5-OXO-2-FURANYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM5GCO381H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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